2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Overview
Description
The compound “2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a nitrogen-containing heterocyclic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
C-H Functionalization
Cyclic amines, including pyrrolidine, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, generates conjugated azomethine ylides followed by 6π-electrocyclization and, in some cases, tautomerization. The result is the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).
Hydrogen-Bonding Motifs
Carboxylic acid–acid hydrogen-bonding dimers and acid–pyridine hydrogen-bonding motifs are important in the solid-state formation of molecules possessing both carboxylic acid and pyridine functional groups. This study found that these motifs can coexist in compounds with a balanced molar ratio of carboxylic acid and pyridine groups, leading to distinct polymorphs and crystal structures (Long et al., 2014).
Reactivity with Zn(II) Salts
Pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products based on the presence of pyridine in the reaction mixture. In the presence of pyridine, the ligand breaks to form coordination polymers with a Zn(II)-oxalate backbone. This leads to hexacoordination with pyridine molecules. In the absence of pyridine, the ligand remains intact and forms a mixture of coordination polymers and metallomacrocycles (Ghosh et al., 2004).
Two-Dimensional Molecular Organization
Pyridinecarboxylic acids adsorb onto graphite, forming well-ordered layers that are imaged using scanning tunneling microscopy. Hydrogen bonds involving the carboxyl groups and the nitrogen atom of the pyridyl ring control this two-dimensional organization, highlighting the potential for engineering similarly ordered structures (Duong et al., 2010).
Coordination Polymers
The reactions of 2-(pyridine-3-yl)-1H-4,5-imidazoledicarboxylic acid with different main group metal ions form various coordination polymers. These polymers have different structures, including one-dimensional chain structures and three-dimensional frameworks. These structures are significant for their thermal stabilities and luminescent properties (Zheng et al., 2012).
Safety and Hazards
Future Directions
The future directions in the research of pyrrolidine derivatives involve the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring and the different binding mode to enantioselective proteins can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-5-2-8-17-14(12)18-9-3-6-13(18)11-4-1-7-16-10-11/h1-2,4-5,7-8,10,13H,3,6,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUBHSJPRHLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378085 | |
Record name | 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
CAS RN |
904816-83-7 | |
Record name | 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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